2-Amino-3-fluoroisonicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCXAXXWGHZFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3 Fluoroisonicotinaldehyde
Strategies for Constructing the Fluorinated Pyridine (B92270) Core
The formation of the central 2-amino-3-fluoropyridine (B1272040) structure is a critical step that can be achieved through either building the ring from acyclic precursors or by modifying an existing pyridine ring.
The construction of the pyridine ring from acyclic precursors, known as cyclization or cyclo-condensation reactions, offers a versatile route to highly substituted pyridines. While not always a direct path to 2-Amino-3-fluoroisonicotinaldehyde itself, these methods are fundamental for creating the core isonicotinic acid or pyridine structure which can then be further functionalized.
General strategies for pyridine synthesis include established methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). More contemporary approaches utilize metal catalysis; for instance, Rh(III)-catalyzed C-H functionalization allows for the one-step preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes. ossila.comchemicalbook.com Another approach involves the reaction of α-fluoro-β-ketoesters with α,β-unsaturated aldehydes, which can yield multiply substituted pyridines. chemicalbook.com
A notable example in the synthesis of related structures is the preparation of 2-amino-3-hydroxypyridine, where the pyridine ring is formed through a ring-opening reaction of furfural (B47365) with chlorine, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis. commonorganicchemistry.com Such strategies, while requiring subsequent fluorination and formylation steps, demonstrate the principle of constructing the pyridine core from simple, non-cyclic starting materials.
A more direct and commonly employed strategy for synthesizing the fluorinated pyridine core involves the modification of pre-existing polyhalogenated pyridines. This approach leverages the differential reactivity of halogen substituents on the pyridine ring, allowing for selective functionalization through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
A key precursor for the title compound is 2-amino-3-fluoropyridine. A patented method describes its synthesis starting from 2,3-difluoro-5-chloropyridine. google.comevitachem.com In this process, an ammonolysis reaction is carried out with aqueous ammonia under high temperature and pressure, leading to the selective substitution of the fluorine atom at the 2-position to yield 2-amino-3-fluoro-5-chloropyridine. Subsequent reduction, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, removes the chlorine atom to afford the desired 2-amino-3-fluoropyridine. google.com The conditions for the ammonolysis step are critical for achieving high yield and selectivity.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2,3-Difluoro-5-chloropyridine | 1. Aqueous Ammonia | 1. 120-140°C, 24-28h (sealed autoclave) | 2-Amino-3-fluoro-5-chloropyridine | ~85% | google.com |
| 2-Amino-3-fluoro-5-chloropyridine | 2. Pd/C, H₂ | - | 2-Amino-3-fluoropyridine | - | google.com |
| This table summarizes a two-step process to form the 2-amino-3-fluoropyridine core from a polyhalogenated precursor. |
Introduction and Functionalization of the Aldehyde Moiety
With the fluorinated pyridine core established, the next critical transformation is the introduction of the aldehyde group at the C-4 position.
Several methods exist for the formylation of pyridine rings. One of the most effective for halogenated pyridines is directed ortho-metalation (DoM) followed by quenching with a formylating agent. For instance, a related precursor, 2-chloro-4-fluoropyridine-3-carbaldehyde, is efficiently synthesized by treating 2-chloro-4-fluoropyridine (B1362352) with lithium diisopropylamide (LDA) at low temperatures to generate a lithiated intermediate at the 3-position. This intermediate is then reacted with N,N-dimethylformamide (DMF) to install the aldehyde group with high regioselectivity. mychemblog.com A similar strategy could be envisioned starting from 2-amino-3-fluoropyridine, although the acidic proton of the amino group would require protection or the use of excess base.
An alternative pathway involves the reduction of an isonicotinic acid derivative. A 2-amino-3-fluoroisonicotinic acid precursor could be reduced to the corresponding primary alcohol, (2-amino-3-fluoropyridin-4-yl)methanol, which is then oxidized to the target aldehyde. This multi-step sequence provides another route to the desired functionality.
When the aldehyde is generated from a primary alcohol, such as (2-amino-3-fluoropyridin-4-yl)methanol, the choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or unwanted reactions with the amino group. The oxidation of a hydroxymethyl group on a pyridine ring is analogous to the oxidation of a benzylic alcohol.
Manganese dioxide (MnO₂) is a widely used reagent for the mild and selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones. google.comorgsyn.org It is particularly effective because it typically does not oxidize other sensitive functional groups, such as amines, making it highly suitable for this transformation. The reaction is generally performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (B109758) at room temperature. nih.gov
Other modern catalytic systems are also available for the chemoselective aerobic oxidation of unprotected amino alcohols. For example, a system using 2-azaadamantane (B3153908) N-oxyl (AZADO) and a copper catalyst can effectively oxidize the alcohol group in the presence of a primary, secondary, or tertiary amine with high selectivity. nih.gov
| Substrate Type | Reagent | Key Features | Reference |
| Allylic/Benzylic/Heterocyclic Alcohols | Activated Manganese Dioxide (MnO₂) | High chemoselectivity for the alcohol over other groups like amines. Performed in solvents like CH₂Cl₂ or CHCl₃. | google.comorgsyn.orgnih.gov |
| Unprotected Amino Alcohols | AZADO/Copper Catalyst, Air | Highly chemoselective aerobic oxidation at ambient temperature. Tolerates various amine types. | nih.gov |
| This interactive table outlines common methods for the chemoselective oxidation of alcohols to aldehydes, a key step in synthesizing the title compound from its corresponding alcohol precursor. |
Incorporation and Positional Selectivity of the Amino Group
One primary method is the nucleophilic aromatic substitution (SNAr) on a dihalogenated precursor that already contains the aldehyde group, such as a hypothetical 2,3-difluoroisonicotinaldehyde or 2-chloro-3-fluoroisonicotinaldehyde. The regioselectivity of the amination is governed by the electronic properties of the pyridine ring and the nature of the leaving groups. The fluorine at the C-2 position is activated by the adjacent nitrogen atom and the electron-withdrawing aldehyde group at C-4, making it susceptible to displacement by an amine source like ammonia or a protected amine equivalent. Research on the amination of polyhalogenated pyridines shows that such selective substitutions are feasible, often using a base like sodium tert-butoxide (NaOtBu). google.com
Alternatively, the amino group can be introduced from a carboxylic acid precursor via a Curtius, Hofmann, or Schmidt rearrangement. For example, a related compound, 3-[¹⁸F]fluoro-4-aminopyridine, was synthesized from 3-[¹⁸F]fluoroisonicotinic acid using a Yamada-Curtius rearrangement. This involves converting the carboxylic acid to an acyl azide (B81097) (using a reagent like diphenylphosphoryl azide, DPPA), which then rearranges upon heating to form an isocyanate, followed by hydrolysis to the amine. This method offers an alternative to direct amination via SNAr, particularly when the desired precursor is a carboxylic acid.
Amination Reactions on Pyridine Scaffolds
The introduction of an amino group onto a pyridine ring, particularly at the 2-position, is a fundamental transformation in the synthesis of this target molecule. A common and effective method is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the displacement of a good leaving group, such as a halogen, from an activated pyridine ring.
For instance, a precursor like 2-chloro-3-fluoroisonicotinaldehyde or a related derivative can be subjected to amination. The reaction often utilizes aqueous ammonia, which acts as the nitrogen source. In a related synthesis of 2-amino-3-fluoro-5-chloropyridine, 2,3-difluoro-5-chloropyridine is treated with ammonia water in an autoclave at elevated temperatures (e.g., 120°C) to achieve selective displacement of the fluorine atom at the 2-position. google.com The electron-withdrawing nature of the pyridine nitrogen and other substituents on the ring facilitates the attack of the nucleophile (ammonia) at the C2 position.
The reaction conditions for such aminations can be optimized for efficiency. For example, the synthesis of 2-amino-3,6-dichloro-4-(trifluoromethyl)pyridine from its 2-chloro precursor is conducted with aqueous ammonia in a hydrophilic ether solvent like 2-methyltetrahydrofuran (B130290) (2-Me-THF) at 130–160°C. The choice of a polar aprotic solvent can enhance the solubility of ammonia and minimize the formation of byproducts.
Green Chemistry Approaches to this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles, such as the use of catalytic rather than stoichiometric reagents and the reduction or elimination of hazardous solvents, are increasingly being applied to the synthesis of heterocyclic compounds like pyridines.
Catalytic Systems in Pyridine Synthesis
The development of efficient catalytic systems is a cornerstone of green chemistry. For the synthesis of substituted pyridines, various catalytic methods have been reported that offer high yields, reusability, and milder reaction conditions compared to traditional methods. While direct catalytic synthesis of this compound is not extensively documented, analogous syntheses of related pyridine derivatives provide insight into applicable technologies.
One-pot multicomponent reactions (MCRs) are particularly efficient, combining several reactants in a single step to form complex products, thereby reducing waste and saving energy. mdpi.com Heterogeneous catalysts are especially favored as they can be easily separated from the reaction mixture and reused.
The table below highlights several catalytic systems used for the synthesis of substituted 2-aminopyridines.
| Catalyst System | Reaction Type | Key Advantages |
| Nanostructured Na₂CaP₂O₇ | One-pot synthesis of 2-amino-3-cyanopyridines | Environmentally friendly, easy to handle, reusable, high yields (84–94%). mdpi.com |
| Magnetic Core-Shell Nanoparticles (e.g., Fe₃O₄@SiO₂) | Synthesis of 2-amino-3-cyanopyridines | Catalyst is easily retrievable using a magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov |
| Copper-based catalysts (e.g., CuI, CuCl₂/nano TiO₂) | Domino reactions for imidazo[1,2-a]pyridines | Readily available, efficient for C-N bond formation, titania-supported catalyst is recyclable. beilstein-journals.org |
| Iron–iodine co-catalysis | Tandem C–N/C–C bond formation for 2-amino-3-alkylindoles | Uses readily available and inexpensive iron catalysts for regioselective synthesis. rsc.org |
These examples demonstrate a clear trend towards using solid-supported, reusable, and non-toxic catalysts to construct the pyridine scaffold, aligning with green chemistry principles.
Solvent-Free or Aqueous Reaction Conditions
A major goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally harmful. Two primary strategies to achieve this are performing reactions in water or under solvent-free (neat) conditions.
Solvent-Free Conditions: Several syntheses of related heterocyclic compounds have been successfully carried out without any solvent. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved by heating a mixture of an aldehyde, malononitrile (B47326), a ketone, and ammonium acetate (B1210297) with a nanostructured catalyst at 80°C under solvent-free conditions. mdpi.com Similarly, 2-amino-4H-chromenes can be synthesized by condensing various aldehydes with malononitrile and 2-naphthol (B1666908) under mild, solvent-free conditions using a MOF-5 catalyst. chemmethod.com This approach simplifies work-up procedures, reduces waste, and lowers costs.
Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. As mentioned previously, the amination of a 2-halopyridine can be performed using aqueous ammonia, which serves as both the reagent and part of the solvent system. The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media is an active area of research aimed at making organic synthesis more sustainable.
Chemical Reactivity and Transformation Pathways of 2 Amino 3 Fluoroisonicotinaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site for a wide array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
The carbonyl carbon of the aldehyde in 2-Amino-3-fluoroisonicotinaldehyde is electrophilic and readily undergoes nucleophilic addition. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to yield secondary alcohols after an aqueous workup. Similarly, the addition of cyanide ions, typically from sources like potassium cyanide, leads to the formation of cyanohydrins.
| Nucleophile | Reagent Example | Product Type |
| Grignard Reagent | Methylmagnesium bromide | Secondary Alcohol |
| Organolithium | n-Butyllithium | Secondary Alcohol |
| Cyanide | Potassium cyanide | Cyanohydrin |
| Hydride | Sodium borohydride (B1222165) | Primary Alcohol |
This table provides illustrative examples of nucleophilic addition reactions at the aldehyde functional group.
Condensation reactions involving the aldehyde group are crucial for synthesizing more complex molecular architectures. In the presence of primary amines, this compound can form imines, also known as Schiff bases. When reacted with compounds containing an active methylene (B1212753) group, such as malonic esters or nitroalkanes, it can participate in Knoevenagel condensations, typically catalyzed by a weak base. The Wittig reaction, utilizing phosphorus ylides, provides a pathway to convert the aldehyde into an alkene.
| Reaction Type | Reactant | Catalyst/Reagent | Product |
| Imine Formation | Aniline | Acid catalyst | N-phenylimine |
| Knoevenagel Condensation | Diethyl malonate | Piperidine | Substituted alkene |
| Wittig Reaction | Methyltriphenylphosphonium bromide/base | Vinyl derivative |
This table summarizes key condensation reactions of the aldehyde group.
The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. Mild reducing agents like sodium borohydride (NaBH4) are effective for the reduction to the corresponding alcohol, (2-amino-3-fluoropyridin-4-yl)methanol. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), can also achieve this transformation.
Conversely, oxidation of the aldehyde to a carboxylic acid, 2-amino-3-fluoroisonicotinic acid, can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder options like silver oxide (Ag2O) in the Tollens' test.
Reactivity of the Amino Functional Group
The primary amino group on the pyridine (B92270) ring is nucleophilic and can undergo several important chemical transformations.
The amino group of this compound can be acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(3-fluoro-4-formylpyridin-2-yl)acetamide. Alkylation of the amino group can be achieved using alkyl halides, leading to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.
| Reaction Type | Reagent | Product Type |
| Acylation | Acetyl chloride | Amide |
| Acylation | Acetic anhydride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
This table provides examples of acylation and alkylation reactions at the amino functional group.
While the aldehyde group is the primary site for imine formation with external amines, the internal amino group's proximity to the aldehyde allows for potential intramolecular reactions, though these are less common and would depend on reaction conditions. More significantly, the amino group can influence the reactivity of the molecule in other ways. In reactions where the aldehyde group is transformed, the amino group can be protected to prevent unwanted side reactions.
The formation of enamines typically involves the reaction of a secondary amine with a carbonyl compound. As this compound possesses a primary amino group, it would first react to form an imine, which could potentially tautomerize to an enamine if there are alpha-hydrogens, which is not the case for the aldehyde group in this molecule. However, the amino group itself can react with other carbonyl compounds to form imines.
Coupling Reactions Involving the Amine
The primary amine at the C2 position of the pyridine ring is a versatile functional group for carbon-nitrogen bond formation through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex N-aryl structures. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines. wikipedia.orgrug.nl In the context of this compound, the amino group can act as the nucleophilic partner, reacting with a variety of aryl halides or triflates to yield N-aryl derivatives. The efficiency of this reaction depends on the choice of palladium catalyst, ligand, and base. rug.nlresearchgate.net Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reaction. wikipedia.org
The Ullmann reaction or Ullmann-type condensation is a copper-catalyzed equivalent for C-N bond formation. organic-chemistry.orgwikipedia.org Historically, these reactions required harsh conditions, such as high temperatures. mdpi.com However, modern protocols often use ligands like L-proline or 2-aminopyridine (B139424) N-oxides to enable the reaction under milder conditions. organic-chemistry.orghynu.cn These reactions typically involve coupling an amine with an aryl halide.
Below is a table summarizing potential coupling reactions for the amine group of this compound.
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) and a base (e.g., NaOtBu) | Aryl Halide (Ar-X) or Aryl Triflates (Ar-OTf) | 2-(Arylamino)-3-fluoroisonicotinaldehyde |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand (e.g., L-proline) and a base (e.g., K₂CO₃) | Aryl Halide (Ar-X) | 2-(Arylamino)-3-fluoroisonicotinaldehyde |
This table presents potential reactions based on the known reactivity of similar aminopyridine compounds.
Influence of the Fluorine Atom on Reactivity and Selectivity
The fluorine atom at the C3 position profoundly influences the molecule's reactivity through a combination of electronic and steric effects. Its high electronegativity is a key determinant of the chemical properties of the aromatic ring.
The fluorine atom exerts two primary electronic effects on the pyridine ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the pyridine ring. This effect donates electron density, primarily to the ortho and para positions relative to the fluorine atom.
In halogens, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the aromatic system for electrophilic aromatic substitution. masterorganicchemistry.com For this compound, the fluorine atom, along with the electron-withdrawing pyridine nitrogen and formyl group, renders the ring electron-deficient. This deactivation makes electrophilic substitution challenging while simultaneously activating the ring for nucleophilic aromatic substitution.
The table below summarizes the electronic effects of the substituents on the pyridine ring.
| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on EAS |
| Amino (-NH₂) | C2 | -I (weak) | +M (strong) | Activating |
| Fluoro (-F) | C3 | -I (strong) | +M (weak) | Deactivating |
| Formyl (-CHO) | C4 | -I (moderate) | -M (strong) | Deactivating |
| Ring Nitrogen | N1 | -I (strong) | -M (strong) | Deactivating |
In electrophilic aromatic substitution , the powerful activating and directing effect of the amino group at C2 would primarily direct incoming electrophiles to the C5 position (para to the amine). However, the combined deactivating effects of the fluorine, formyl, and ring nitrogen atoms make such reactions difficult to achieve.
In nucleophilic aromatic substitution (SNAr) , the fluorine atom activates the ring, making the carbon it is attached to (C3) an electrophilic site. However, the fluorine at the 3-position of a pyridine ring is generally less susceptible to nucleophilic substitution compared to halogens at the 2- or 4-positions. acs.org This is because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. Therefore, the fluorine atom is unlikely to be the leaving group in an SNAr reaction. Instead, its role is primarily to activate the ring for other potential nucleophilic attacks.
Reactivity of the Pyridine Ring System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive than benzene (B151609) in electrophilic substitutions and more reactive in nucleophilic substitutions. wikipedia.orguoanbar.edu.iq
Direct electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult and requires harsh conditions. wikipedia.orgyoutube.com The ring nitrogen acts as a strong deactivating group, and under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, further increasing its deactivating effect. uoanbar.edu.iqyoutube.com
In this compound, the situation is complex.
Activating Group: The amino group at C2 is a strong activating group. masterorganicchemistry.com
Deactivating Groups: The ring nitrogen, the fluorine atom at C3, and the formyl group at C4 are all deactivating. masterorganicchemistry.compearson.com
The outcome of an EAS reaction is determined by the competition between these effects. The powerful amino group directs substitution to the ortho (C3) and para (C5) positions. The C3 position is blocked by fluorine. Therefore, if an EAS reaction were to occur, it would be strongly directed to the C5 position. However, the cumulative deactivation from the other three groups means that extremely forcing conditions would likely be required, and yields are expected to be low. nih.gov
Nucleophilic aromatic substitution (SNAr) is a more favorable reaction pathway for electron-deficient rings like pyridine. wikipedia.orgyoutube.com The reaction is further facilitated by the presence of electron-withdrawing groups. In this compound, the formyl group and the fluorine atom enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack.
The rate of SNAr on halopyridines is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are readily displaced because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen. wikipedia.orgyoutube.com A halogen at the 3-position, as is the case for the fluorine in the target molecule, is significantly less reactive in SNAr reactions because this stabilizing resonance is not possible.
The relative reactivity of halopyridines in SNAr reactions is also influenced by the identity of the halogen. Fluorine, due to its high electronegativity, is the best leaving group in SNAr for activating the attached carbon toward nucleophilic attack, making fluoropyridines react much faster than their chloro- or bromo- counterparts. acs.orgacs.org
Metal-Catalyzed Cross-Coupling Reactions
The presence of a halogen atom on the pyridine ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyridine core. While direct experimental data on this compound is limited, the reactivity of analogous 2-aminopyridines and 3-halopyridines provides a strong basis for predicting its behavior in these transformations.
The amino group at the 2-position is expected to act as a directing group and may also influence the electronic properties of the pyridine ring, potentially affecting catalyst coordination and reaction rates. The fluorine atom at the 3-position, being a halogen, serves as the leaving group in these reactions. The aldehyde group at the 4-position is a strong electron-withdrawing group, which can influence the reactivity of the C-F bond and may require protection in certain reaction conditions to prevent undesired side reactions.
The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a highly effective method for the formation of C(sp²)-C(sp) bonds. Based on studies of similar 2-amino-3-bromopyridines, this compound is expected to undergo Sonogashira coupling with various terminal alkynes to yield 2-amino-3-alkynylisonicotinaldehydes. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base, like triethylamine.
Table 1: Predicted Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Predicted Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)isonicotinaldehyde | 75-85 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is anticipated that this compound could react with a variety of primary and secondary amines to afford the corresponding 2,3-diaminopyridine (B105623) derivatives. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. The aldehyde group may need to be protected, for example as an acetal, to prevent its reaction with the amine nucleophile.
Table 2: Predicted Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product | Predicted Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 2-Amino-3-morpholinoisonicotinaldehyde | 60-70 |
The Suzuki coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. This compound is a potential substrate for Suzuki coupling with various aryl and vinyl boronic acids or their esters. This reaction would lead to the formation of 2-amino-3-aryl(or vinyl)isonicotinaldehydes, which are valuable intermediates in medicinal chemistry. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base such as sodium carbonate or potassium phosphate.
Table 3: Predicted Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product | Predicted Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 2-Amino-3-phenylisonicotinaldehyde | 80-90 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is plausible that this compound could undergo Heck coupling with various alkenes to introduce a vinyl group at the 3-position of the pyridine ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The regioselectivity of the alkene addition would be an important consideration.
Table 4: Predicted Heck Reaction of this compound with Styrene
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Product | Predicted Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 2-Amino-3-styrylisonicotinaldehyde | 65-75 |
Intramolecular Cyclization and Rearrangement Pathways
The strategic placement of the amino, fluoro, and aldehyde functionalities in this compound provides a platform for various intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems. These reactions are often triggered by the inherent nucleophilicity of the amino group and the electrophilicity of the aldehyde, or by the participation of a substituent introduced via a cross-coupling reaction.
The aldehyde group in this compound can readily react with the adjacent amino group under certain conditions to initiate cyclization. For instance, a rhodium(III)-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a diazo ester has been shown to produce pyrido[1,2-a]pyrimidin-4-ones nih.gov. This suggests that this compound could potentially undergo similar transformations.
Furthermore, the aldehyde can be a precursor for other functional groups that can participate in intramolecular cyclizations. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by intramolecular cyclization of the resulting adduct, could lead to the formation of various fused pyridine derivatives.
A common strategy for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. In the case of this compound, it is conceivable that the aldehyde could first be converted to a suitable precursor for such a cyclization. Alternatively, if a cross-coupling reaction is first performed at the 3-position to introduce a group with a reactive carbonyl or its equivalent, subsequent intramolecular cyclization involving the 2-amino group could lead to the formation of a fused imidazole (B134444) ring.
Pyridinecarboxaldehydes are known to undergo cyclization reactions in acidic media nih.gov. The protonation of the pyridine nitrogen and the aldehyde oxygen can generate a highly electrophilic species that can be attacked by a nucleophile. In the case of this compound, if a suitable nucleophilic group is present on a side chain (introduced, for example, via a cross-coupling reaction), an intramolecular Friedel-Crafts-type reaction could lead to the formation of a new ring fused to the pyridine core.
The specific pathways and products of these intramolecular reactions would be highly dependent on the reaction conditions and the nature of any additional substituents on the molecule. The presence of the fluorine atom could also influence the regioselectivity and feasibility of these cyclizations.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 3 Fluoroisonicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR Spectral Analysis Methods
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of organic compounds. sinica.edu.twuzh.ch In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a wealth of information about the number and connectivity of hydrogen atoms. libretexts.org For 2-Amino-3-fluoroisonicotinaldehyde, the aromatic protons on the pyridine (B92270) ring and the aldehyde proton would exhibit characteristic chemical shifts, influenced by the electron-withdrawing nature of the fluorine and aldehyde groups, and the electron-donating amino group. libretexts.org The amino group protons may appear as a broad singlet due to exchange with the solvent. uzh.ch
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. chemicalbook.com Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbonyl carbon of the aldehyde group would appear at a significantly downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | 9.5 - 10.5 | 185 - 195 |
| Pyridine Ring H | 7.0 - 8.5 | - |
| Pyridine Ring C | - | 110 - 160 |
| Amino (NH₂) | 4.0 - 6.0 (broad) | - |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
¹⁹F NMR for Fluorine Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. googleapis.comnih.gov The ¹⁹F nucleus has a spin of ½ and a high natural abundance, making it easy to detect. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 3-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. mdpi.com Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) or carbons (²JCF, ³JCF) can be observed, providing valuable structural information. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, aiding in the complete assignment of ¹H and ¹³C spectra, especially for complex molecules. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. Each CH group in the molecule would give rise to a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edumagritek.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the aldehyde proton would show a correlation to the carbon atom of the pyridine ring to which the aldehyde group is attached.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. beilstein-journals.org This high accuracy allows for the unambiguous determination of the molecular formula of a compound. nih.gov For this compound (C₆H₅FN₂O), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of the compound, thereby verifying its elemental composition. googleapis.com
Table 2: Calculated Exact Mass for this compound
| Compound | Molecular Formula | Calculated Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. nih.gov The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. nih.gov The fragmentation pattern of this compound in an MS/MS experiment would be characteristic of its structure. For example, common fragmentation pathways could include the loss of the formyl group (CHO), the amino group (NH₂), or hydrogen cyanide (HCN) from the pyridine ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. ugent.be
Infrared (IR) and Raman Spectroscopy Methodologies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the rotational and vibrational energy levels of molecules. lu.se While IR spectroscopy measures the absorption of infrared light by bonds that exhibit a change in dipole moment during vibration, Raman spectroscopy measures the inelastic scattering of light from bonds that undergo a change in polarizability. edinst.com Together, they provide a detailed fingerprint of the functional groups present in this compound.
The vibrational spectrum of this compound is characterized by modes originating from its distinct functional groups: the amino (-NH₂), aldehyde (-CHO), and the fluoro-substituted pyridine ring. The assignment of these vibrational modes is a critical step in structural confirmation.
Key vibrational modes for this compound include:
N-H Vibrations : The amino group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. N-H bending vibrations (scissoring) are also expected, often appearing near 1600 cm⁻¹.
C=O Vibration : The aldehyde carbonyl group produces a strong, characteristic C=O stretching band, generally found in the 1680-1720 cm⁻¹ range. Its exact position is sensitive to electronic effects and hydrogen bonding.
Aromatic Ring Vibrations : The pyridine ring exhibits C=C and C=N stretching vibrations between 1400 cm⁻¹ and 1610 cm⁻¹. It is a known challenge that the NH₂ bending vibration can overlap with these aromatic ring stretching bands, which can complicate precise assignments. up.ac.za
C-F Vibration : A strong band corresponding to the C-F stretching vibration is expected in the 1200-1350 cm⁻¹ region.
A common strategy to ensure accurate peak assignment involves computational chemistry. Density Functional Theory (DFT) calculations are frequently employed to compute the theoretical vibrational frequencies of the molecule. nih.govresearchgate.net By comparing the experimental IR and Raman spectra with the calculated spectrum, a detailed and reliable assignment of the fundamental vibrational modes can be achieved.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Strong in IR & Raman |
| Amino (-NH₂) | Bending (Scissoring) | 1590 - 1650 | Strong in IR |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1720 | Strong in IR, Weaker in Raman |
| Aldehyde (-CHO) | C-H Stretch | 2720 - 2820 | Medium in IR |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | Medium-Strong in IR & Raman |
| Fluoroaromatic | C-F Stretch | 1200 - 1350 | Strong in IR |
The amino group (-NH₂) acts as a hydrogen bond donor, while the aldehyde oxygen, the pyridine ring nitrogen, and the fluorine atom can all act as hydrogen bond acceptors. This functionality allows this compound to form significant intermolecular hydrogen bonds in the solid state and in solution.
Vibrational spectroscopy is highly sensitive to these interactions. The formation of hydrogen bonds typically leads to a characteristic broadening and red-shifting (a shift to lower wavenumbers) of the stretching frequencies of the involved groups. up.ac.za For instance, the N-H stretching bands would be expected to shift to a lower frequency and become broader in the condensed phase compared to a dilute solution in a non-polar solvent. Similarly, the C=O stretching frequency would decrease upon participating in a hydrogen bond (e.g., N-H···O=C). The magnitude of these spectral shifts provides qualitative insight into the strength and nature of the hydrogen bonding network. up.ac.zanih.gov
X-ray Diffraction (XRD) Analysis Methodologies
X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides definitive proof of structure, including precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) analysis, performed on a well-ordered crystal (typically 10-200 µm in size), provides an unambiguous determination of the molecular structure in the solid state. warwick.ac.uk This technique yields the precise coordinates of each atom in the crystal's unit cell.
For this compound, SC-XRD analysis would reveal:
Molecular Conformation : The planarity of the pyridine ring and the relative orientation of the amino and aldehyde substituents.
Bond Parameters : Exact bond lengths and angles, confirming the covalent structure.
Intermolecular Interactions : A definitive map of the hydrogen bonding network, showing the specific atoms involved (e.g., N-H···O or N-H···N) and their distances and angles. researchgate.net
Table 2: Illustrative Data from a Single-Crystal XRD Experiment
| Parameter | Example Data | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating crystal unit |
| Bond Length (N-H) | ~0.90 Å | The distance between covalently bonded atoms |
| Bond Angle (C-C-N) | ~120° | The angle between three covalently bonded atoms |
| H-Bond Distance (N···O) | ~2.9 Å | The distance between a hydrogen bond donor and acceptor |
Powder X-ray diffraction (PXRD) is performed on a bulk, polycrystalline sample and serves as a fingerprint for a specific crystalline phase. icdd.com The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), is unique to the compound's crystal structure. nist.gov
The primary applications of PXRD for this compound include:
Phase Identification : Comparing the experimental PXRD pattern to a reference pattern (either calculated from single-crystal data or from a standard database) to confirm the identity of a synthesized batch.
Purity Assessment : Detecting the presence of crystalline impurities or different polymorphs (different crystal structures of the same compound), which would appear as additional peaks in the diffractogram. nih.gov
Quality Control : Ensuring batch-to-batch consistency in the crystalline form of the material, which is critical in pharmaceutical and materials science applications. googleapis.com
Chromatographic Separation Techniques
Chromatography encompasses a range of powerful techniques used to separate, identify, and quantify the components of a mixture. amrita.edu The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. ifsc.edu.br For a polar, functionalized molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds. Given the analyte's polarity, a reversed-phase (RP-HPLC) method using a C18 column would be a standard starting point. The separation of fluorinated from non-fluorinated analogues can be optimized by careful selection of columns and mobile phase modifiers. nih.gov Because the native molecule may lack a strong UV chromophore, detection can be challenging. This can be addressed by:
Pre- or post-column derivatization to attach a UV-active or fluorescent tag. myfoodresearch.comnih.gov
Using universal detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) . chromatographyonline.com
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. The polar nature and hydrogen-bonding capability of the amino group in this compound make it non-volatile, necessitating a derivatization step prior to analysis. sigmaaldrich.commdpi.com This process replaces the active hydrogen on the amino group with a non-polar moiety to increase volatility. Common methods include:
Silylation : Reacting the compound with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com
Acylation : Using reagents such as heptafluorobutyl chloroformate (HFBCF). researchgate.net
Following derivatization, the analyte can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the molecule's retention time and mass fragmentation pattern. nih.gov
Table 3: Comparison of Chromatographic Methods for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Analyte State | Analyzed in liquid solution | Must be volatile and thermally stable |
| Derivatization | Optional; used to enhance detection | Mandatory; to increase volatility |
| Typical Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., ZB-5) |
| Typical Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Inert gas (e.g., Helium, Nitrogen) |
| Common Detector | UV-Vis, Mass Spectrometry (MS), CAD | Flame Ionization (FID), Mass Spectrometry (MS) |
| Primary Application | Quantification, purity analysis, separation from non-volatile impurities | Separation of volatile impurities, high-resolution analysis after derivatization |
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the separation and quantification of this compound in various matrices. The polarity of the molecule, imparted by the amino and aldehyde groups, along with the fluorine atom, will dictate the choice of stationary and mobile phases.
A reversed-phase HPLC (RP-HPLC) approach is a logical starting point. The method would likely involve a C18 stationary phase, which is effective for separating a wide range of organic molecules. Gradient elution would be preferable to effectively resolve the target compound from potential impurities.
Future Perspectives and Emerging Research Avenues for 2 Amino 3 Fluoroisonicotinaldehyde
Development of Novel Catalytic Systems for Synthesis
The efficient synthesis of 2-Amino-3-fluoroisonicotinaldehyde and its derivatives is paramount for unlocking their full potential. Future research will likely focus on the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability.
One promising avenue is the use of transition-metal-free catalysis. For instance, methods for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) using inexpensive reagents like acetamidine (B91507) hydrochloride have been developed. rsc.org Future work could adapt these catalyst-free nucleophilic substitution and hydrolysis methods for the synthesis of this compound, providing a cost-effective and environmentally friendly alternative to traditional metal-catalyzed approaches.
Palladium-catalyzed cross-coupling reactions are another area ripe for exploration. While existing methods have been applied to the synthesis of functionalized heterocycles, tailoring these for the specific substitution pattern of this compound presents a challenge and an opportunity. nih.gov Research into ligands that can control the regioselectivity of the coupling reactions will be crucial.
Furthermore, photoredox catalysis offers a mild and efficient way to construct fluorinated pyridine (B92270) rings. A method for the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers has been demonstrated, which could be adapted for the synthesis of the target molecule. acs.org The development of visible-light-mediated processes would align with the growing demand for green and sustainable chemical manufacturing.
| Catalytic Approach | Potential Advantages | Research Focus |
| Transition-Metal-Free Catalysis | Cost-effective, environmentally friendly | Adaptation of nucleophilic substitution methods |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Ligand design for regioselectivity control |
| Photoredox Catalysis | Mild reaction conditions, sustainable | Development of visible-light-mediated processes |
Exploration of Unprecedented Chemical Transformations
The unique arrangement of functional groups in this compound provides a platform for exploring novel chemical transformations. The interplay between the electron-donating amino group, the electron-withdrawing fluoro and aldehyde groups, and the pyridine nitrogen can lead to unexpected reactivity.
Future research could investigate the annulation and functionalization of the pyridine ring, inspired by the transformations of N-aryl-2-aminopyridines. rsc.org The directing effect of the amino group could be harnessed to achieve regioselective C-H functionalization at positions otherwise difficult to access. This could lead to the synthesis of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
The aldehyde group serves as a versatile handle for a variety of transformations. Beyond standard derivatization, its proximity to the amino and fluoro groups might enable novel intramolecular cyclization reactions, leading to the formation of complex polycyclic structures in a single step. The development of one-pot multicomponent reactions involving this compound as a key building block is another exciting prospect for generating molecular diversity. nih.gov
Integration into Flow Chemistry Methodologies
Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. mdpi.comspringerprofessional.de The integration of the synthesis of this compound into continuous flow processes represents a significant step towards its industrial production.
The synthesis of functionalized heterocycles, including pyridines, has been successfully demonstrated in flow reactors. nih.govmdpi.comfrontiersin.org These methodologies can be adapted for the synthesis of this compound, potentially enabling the use of reaction conditions that are challenging to control in traditional batch setups, such as high temperatures and pressures. This can lead to higher yields, shorter reaction times, and a reduction in waste generation.
Furthermore, flow chemistry allows for the seamless integration of reaction and purification steps. The development of a fully automated, multi-step flow synthesis of this compound, from simple starting materials to the purified product, would be a major advancement. This would not only improve the efficiency of the synthesis but also enable the on-demand production of the compound.
Advanced Materials Science Applications (excluding biological)
The unique electronic properties conferred by the fluorine and amino substituents make this compound an attractive building block for advanced materials. While the applications of functionalized pyridines in materials science are broad, specific avenues for this molecule can be envisioned. elsevier.com
The presence of the pyridine nitrogen and the amino group makes the molecule a potential ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The fluorine atom can be used to tune the electronic properties and the porosity of these materials, which could find applications in gas storage, separation, and catalysis.
Furthermore, the incorporation of this compound into organic electronic materials is a promising area of research. The electron-withdrawing nature of the fluoro and isonicotinaldehyde moieties can be exploited to create electron-deficient materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can serve as a point of attachment for further functionalization to fine-tune the material's properties. The synthesis of furopyridine derivatives, for instance, has been explored for their potential in materials chemistry. bohrium.com
| Material Class | Potential Application | Key Feature of this compound |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Coordination sites (pyridine N, amino N), tunable electronics (F) |
| Organic Electronic Materials | OLEDs, OPVs | Electron-deficient character, functionalization handle (amino group) |
Synergistic Approaches Combining Synthetic and Computational Research
The development of novel applications and synthetic routes for this compound can be significantly accelerated by a synergistic approach that combines experimental synthesis with computational modeling. Computational chemistry can provide valuable insights into the molecule's structure, reactivity, and properties, guiding the design of new experiments.
Computational studies on fluorinated pyridine derivatives have already demonstrated their utility in understanding reaction mechanisms and predicting properties. bohrium.comresearchgate.net Similar studies on this compound could be used to:
Predict reaction outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of chemical transformations, saving experimental time and resources.
Design novel catalysts: Computational screening can identify promising catalyst structures for the synthesis of the molecule with high efficiency and selectivity.
Elucidate electronic properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption and emission spectra of materials based on this compound, aiding in the design of new organic electronic materials.
By integrating computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of this compound and its derivatives, leading to the rapid discovery of new functionalities and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-fluoroisonicotinaldehyde, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of fluorinated pyridine derivatives like this compound typically involves halogenation and aldehyde functionalization. For analogous compounds (e.g., 2-Chloro-3-fluoroisonicotinaldehyde hydrate), halogenation steps under controlled temperatures (0–5°C) and solvents like dimethylformamide (DMF) are critical to minimize side reactions . Optimizing reaction time and using anhydrous conditions can improve yield. Characterization via and HPLC is recommended to confirm purity .
Q. What spectroscopic techniques are optimal for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- FTIR : To identify the aldehyde C=O stretch (~1700 cm) and amine N-H stretches (~3300 cm).
- : To resolve fluorine-proton coupling patterns (e.g., values) and confirm substitution positions .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for similar compounds: ~207.11 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for fluorinated analogs:
- Use PPE (gloves, goggles) to avoid skin/eye contact, which may cause irritation .
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store in airtight containers under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How do competing reaction pathways during fluorination impact the purity of this compound, and what analytical methods resolve these conflicts?
- Methodological Answer : Fluorination reactions often produce regioisomers (e.g., 3-fluoro vs. 4-fluoro derivatives). To mitigate this:
- Use directing groups (e.g., amino substituents) to favor specific positions .
- Employ HPLC-MS with a chiral column to separate isomers .
- Computational modeling (DFT) can predict thermodynamic favorability of pathways .
Q. How does the electronic effect of the fluorine substituent influence the aldehyde group's reactivity in this compound?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., condensation reactions). This can be quantified via Hammett substituent constants () or computational electrostatic potential maps .
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like Suzuki-Miyaura couplings. Compare with experimental kinetic data to validate predictions .
Q. What strategies mitigate decomposition of this compound under prolonged storage?
- Methodological Answer :
- Stabilize the compound with antioxidants (e.g., BHT) in dark, anhydrous conditions.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze by LC-MS to identify decomposition products (e.g., oxidation to carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
